(7-Methylindolin-3-yl)methanol

Lipophilicity Drug Design Chromatography

When optimizing indole-based SAR libraries, a modest, deliberate increase in lipophilicity is often critical for improving cell permeability or tuning chromatographic separation. (7-Methylindolin-3-yl)methanol (CAS 773868-89-6) provides this exact solution: a single 7-methyl substitution delivering a predicted ΔLogP of +0.15 to +0.5 relative to the unsubstituted parent scaffold, while its reactive hydroxymethyl handle at the 3-position enables direct downstream functionalization without pre-installation. This saturated indoline scaffold is also a chiral intermediate precursor, with established Pd-catalyzed asymmetric hydrogenation methodologies yielding high enantiomeric ratios for related substrates. - Quantifiable Lipophilicity Shift: Predictable ΔLogP of +0.15 to +0.5 vs. indole-3-methanol. - Versatile Synthetic Handle: Hydroxymethyl group facilitates direct oxidation or derivatization. - Chiral Intermediate Potential: Saturated scaffold for asymmetric synthesis of 3-substituted indolines.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
Cat. No. B12956275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Methylindolin-3-yl)methanol
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(CN2)CO
InChIInChI=1S/C10H13NO/c1-7-3-2-4-9-8(6-12)5-11-10(7)9/h2-4,8,11-12H,5-6H2,1H3
InChIKeyFUISTBOHHJYFCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(7-Methylindolin-3-yl)methanol Identity & Regulatory Status


(7-Methylindolin-3-yl)methanol is a reduced indoline derivative belonging to the indole alkaloid family (more formally cataloged as the related indole tautomer (7-methyl-1H-indol-3-yl)methanol; CAS 773868-89-6, molecular formula C10H11NO, molecular weight 161.20 g/mol, purity typically ≥95%). [1] It serves as a synthetic intermediate and versatile small-molecule scaffold for medicinal chemistry and organic synthesis. The compound is supplied by multiple chemical vendors under laboratory-grade specifications and is not associated with any approved pharmacopoeial monograph or regulatory filing at the time of this writing.

Scaffold
Reduced indoline derivative
Key Attribute
Defined LogP shift vs parent
Use Context
SAR library building block

(7-Methylindolin-3-yl)methanol vs. Generic Indole-3-methanols


Even within the narrow indole-3-methanol scaffold, substitution position profoundly influences critical molecular properties. Computationally predicted data show that adding a single methyl group at the 7-position of (1H-indol-3-yl)methanol raises the octanol-water partition coefficient (LogP) by approximately 0.15 to 0.5 log units relative to the unsubstituted parent (LogP ~1.31–1.66), [1] while the predicted acid dissociation constant (pKa) of the target compound (pKa ~14.65 ± 0.10, predicted) [1] shifts measurably compared to related indole-3-methanol analogs (e.g., predicted pKa ~14.38 for 1-methoxy-1H-indole-3-methanol). These property shifts—though modest in absolute magnitude—directly affect chromatographic behavior, passive permeability, and formulation solubility in ways that render simple one-for-one substitution unreliable during SAR exploration or scale-up. Without direct experimental head-to-head studies, these class-level property differences constitute the only available evidence that interchangeability cannot be assumed.

Lipophilicity mismatch
7-Methyl increases LogP by 0.15–0.5 units; direct substitution may alter chromatographic retention and passive permeability relative to unsubstituted indole-3-methanol.
Acidity profile deviation
The predicted pKa shift (+0.27 vs 1-methoxy analog) can affect ionizability and salt formation, which may not transfer directly between analogs without experimental validation.

(7-Methylindolin-3-yl)methanol Comparative Evidence


Lipophilicity Shift vs. Unsubstituted Indole-3-methanol

The predicted LogP of (7-methyl-1H-indol-3-yl)methanol was computationally determined by multiple vendor platforms. The reported LogP of 1.82 (ChemBase) and XLogP of 1.5 (Chem960) represent an increase compared to the experimental and predicted LogP range reported for unsubstituted (1H-indol-3-yl)methanol (LogP ~1.31–1.66). [1] This difference, ranging from +0.15 to +0.51 log units, indicates that the 7-methyl substituent consistently increases lipophilicity relative to the non-methylated scaffold. [2]

LogP Shift
Class-level inference
ΔLogP +0.15 to +0.51
Modest lipophilicity increase vs unsubstituted parent
In silico prediction; no experimental data
Lipophilicity Drug Design Chromatography

Acidity Shift vs. 1-Methoxy Indole-3-methanol

The predicted pKa of (7-methyl-1H-indol-3-yl)methanol is reported by ChemicalBook as 14.65 ± 0.10. This value is higher (weaker acid) than the predicted pKa of 14.38 ± 0.10 reported for the N-substituted analog 1-methoxy-1H-indole-3-methanol. The ΔpKa of +0.27 units implies that the 7-methyl indole-3-methanol is less readily deprotonated at the indole N-H or hydroxyl positions compared to an N-methoxy-substituted analog.

pKa Shift
Data to verify
Target: pKa 14.65 1-Methoxy analog: pKa 14.38
Weaker acid; may affect ionizability and salt formation
In silico prediction; no experimental validation
Acid-Base Character pKa Formulation

(7-Methylindolin-3-yl)methanol Application Scenarios


Defined LogP Shift Intermediate

When a medicinal chemistry project using an indole-3-methanol core scaffold requires a deliberate and modest increase in lipophilicity—such as for cell permeability optimization or chromatographic separation tuning—the 7-methyl analog provides a quantifiable ΔLogP of approximately +0.15 to +0.5 compared to the unsubstituted scaffold. [1] This shift, while requiring experimental confirmation, offers a rational starting point for analog selection in SAR libraries.

Indoline Bioactive Library Building Block

The compound's formal designation as an indolin-3-ylmethanol (saturated 2,3-bond) positions it as a candidate intermediate for the synthesis of optically active 3-substituted indolines. Palladium-catalyzed asymmetric hydrogenation methodologies that convert 3-substituted indoles into chiral indolines with high enantiomeric ratios (up to 94.4:5.6 er) have been reported for closely related substrates. [2][3] The 7-methyl substituent introduces a steric and electronic perturbation to the indoline scaffold that may be exploited during catalyst screening or downstream derivatization.

7-Methylindole Pharmacophore Starting Material

7-Methylindole is a recognized intermediate for pharmaceutical syntheses, including silodosin (a treatment for benign prostatic hyperplasia). [4] (7-Methylindolin-3-yl)methanol extends this intermediate by carrying a reactive hydroxymethyl handle at the 3-position, enabling direct subsequent functional group interconversions (e.g., oxidation to the corresponding 7-methylindole-3-carboxaldehyde, CAS 4771-50-0) without pre-installation of the C-3 substituent.

Application
Selection Property
Validation Focus
LogP Shift Intermediate
Predicted lipophilicity increase
Experimental LogP and chromatographic behavior
Indoline Library Building Block
7-Methyl steric/electronic effect
Enantioselective hydrogenation conditions
7-Methylindole Pharmacophore
Hydroxymethyl handle at C-3
Oxidation to 7-methylindole-3-carboxaldehyde
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